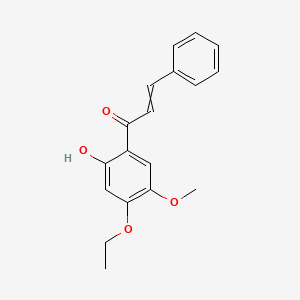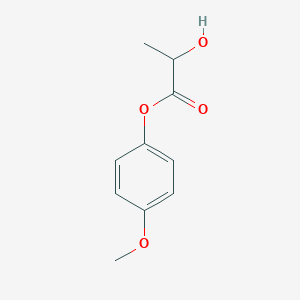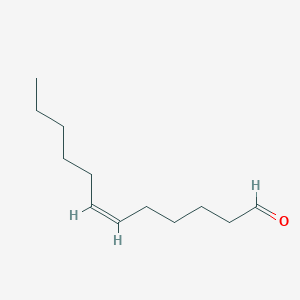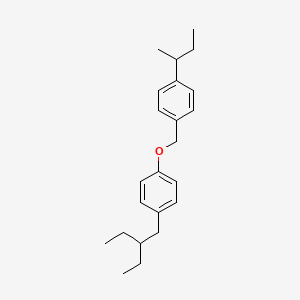
Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylpropyl)phenyl)methoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylpropyl)phenyl)methoxy)-” is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a 2-ethylbutyl group and a 4-((4-(1-methylpropyl)phenyl)methoxy) group. Aromatic hydrocarbons are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylpropyl)phenyl)methoxy)-” typically involves several steps:
Alkylation of Benzene: The initial step involves the alkylation of benzene with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Methoxy Group: The next step involves the reaction of the resulting product with 4-(1-methylpropyl)phenol in the presence of a base such as sodium hydroxide to form the methoxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Alkylation: Using catalysts like zeolites or solid acids to facilitate the alkylation process.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzene ring.
Substitution: Electrophilic substitution reactions are common, where the benzene ring can be substituted with various electrophiles such as halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated aromatic compounds.
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of “Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylpropyl)phenyl)methoxy)-” involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s aromatic structure allows it to engage in π-π interactions, hydrogen bonding, and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(2-ethylbutyl)-4-methoxy-: Similar structure but lacks the 4-(1-methylpropyl)phenyl group.
Benzene, 1-(2-ethylbutyl)-4-phenyl-: Similar structure but lacks the methoxy group.
Benzene, 1-(2-ethylbutyl)-4-((4-methylphenyl)methoxy)-: Similar structure but has a methyl group instead of the 1-methylpropyl group.
Uniqueness
“Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylpropyl)phenyl)methoxy)-” is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
125796-75-0 |
|---|---|
Molecular Formula |
C23H32O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-butan-2-yl-4-[[4-(2-ethylbutyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C23H32O/c1-5-18(4)22-12-8-21(9-13-22)17-24-23-14-10-20(11-15-23)16-19(6-2)7-3/h8-15,18-19H,5-7,16-17H2,1-4H3 |
InChI Key |
YXOYMXPSMLEZPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



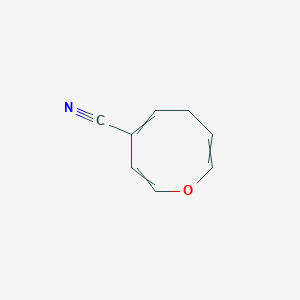


![2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B14290804.png)
![1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14290806.png)
